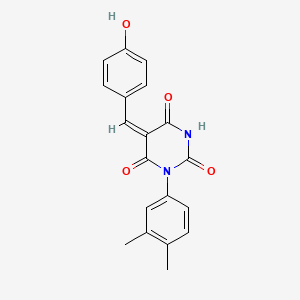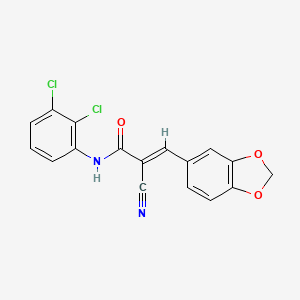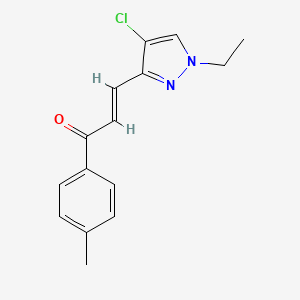![molecular formula C13H11N5O2 B10892557 N-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892557.png)
N-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides in a tandem reaction, which includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
For industrial production, the scale-up reaction and late-stage functionalization of triazolopyrimidine further demonstrate its synthetic utility. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: PhI(OCOCF3)2 is commonly used for oxidative N-N bond formation.
Substitution: Nucleophilic reagents can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N2-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit similar biological activities.
[1,2,4]Triazolo[1,5-a]pyridines: These compounds are also structurally related and have comparable applications in medicinal chemistry.
Uniqueness
N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H11N5O2 |
|---|---|
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-20-10-6-3-2-5-9(10)15-12(19)11-16-13-14-7-4-8-18(13)17-11/h2-8H,1H3,(H,15,19) |
Clave InChI |
VZNRFCRJKYURNF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(dimethylcarbamoyl)-2-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B10892474.png)


![{5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone](/img/structure/B10892500.png)
![1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10892510.png)
![1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10892518.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892526.png)

![(2E)-2-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10892529.png)
![methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10892537.png)
![5-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B10892544.png)
![2,4-dichloro-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide](/img/structure/B10892545.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B10892547.png)
![2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10892551.png)
